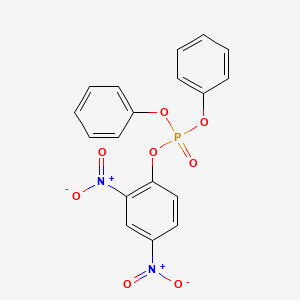
2,4-Dinitrophenyl diphenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenyl diphenyl phosphate is an organic compound that belongs to the class of dinitrophenyl phosphates It is characterized by the presence of two nitro groups attached to a phenyl ring, which is further bonded to a diphenyl phosphate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenyl diphenyl phosphate typically involves the reaction of 2,4-dinitrophenol with diphenyl chlorophosphate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2,4-Dinitrophenyl diphenyl phosphate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the diphenyl phosphate group with a nucleophile, such as a hydroxide ion, under basic conditions.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 2,4-dinitrophenol and diphenyl phosphate.
Major Products Formed:
Nucleophilic Substitution: The major product is the substituted phenyl derivative.
Reduction: The major product is 2,4-diaminophenyl diphenyl phosphate.
Hydrolysis: The major products are 2,4-dinitrophenol and diphenyl phosphate.
科学的研究の応用
2,4-Dinitrophenyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for calibrating analytical instruments.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the manufacture of pesticides and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2,4-Dinitrophenyl diphenyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various biochemical pathways, leading to altered cellular functions.
類似化合物との比較
2,4-Dinitrophenol: Similar in structure but lacks the diphenyl phosphate group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the diphenyl phosphate group.
Diphenyl phosphate: Lacks the nitro groups present in 2,4-Dinitrophenyl diphenyl phosphate.
Uniqueness: this compound is unique due to the presence of both nitro groups and a diphenyl phosphate group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
127414-67-9 |
|---|---|
分子式 |
C18H13N2O8P |
分子量 |
416.3 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-11-12-18(17(13-14)20(23)24)28-29(25,26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13H |
InChIキー |
BZFDJYUVZMVKDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


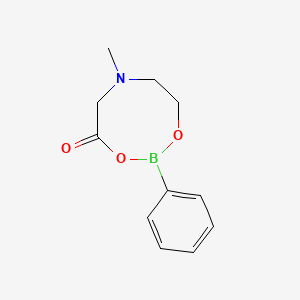
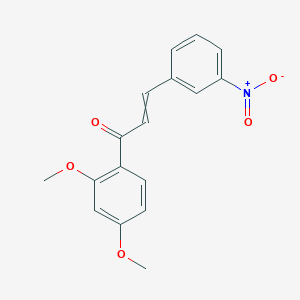
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
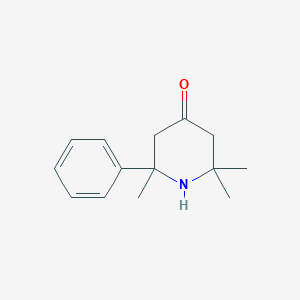
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

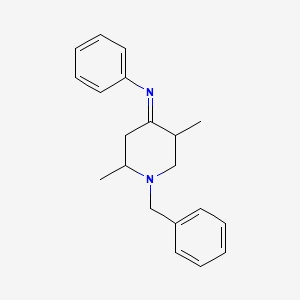
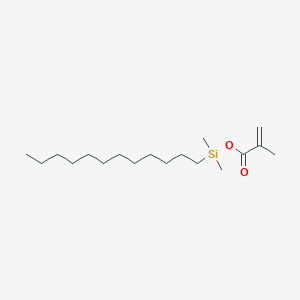
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
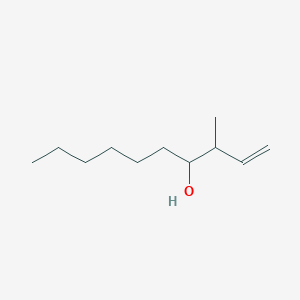
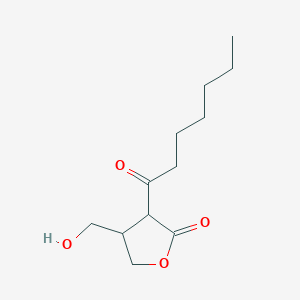
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
